molecular formula C17H21NO3 B5910448 4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one

4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one

Cat. No.: B5910448
M. Wt: 287.35 g/mol
InChI Key: DDDYTXIDUOUJBD-UHFFFAOYSA-N
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Description

4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a pyrrolidin-1-ylmethyl group attached to the chromen-2-one core, along with ethyl, hydroxy, and methyl substituents. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core and introduce the pyrrolidin-1-ylmethyl group through nucleophilic substitution reactions. The ethyl, hydroxy, and methyl groups can be introduced through various alkylation and hydroxylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups, resulting in the formation of alcohols or alkanes.

    Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of 4-ethyl-5-oxo-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one, while reduction can result in the formation of 4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chroman-2-one.

Scientific Research Applications

4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression. The specific molecular targets and pathways involved depend on the particular biological context and the structure of the compound.

Comparison with Similar Compounds

4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one can be compared with other similar compounds, such as:

    4-ethyl-5-hydroxy-7-methylchromen-2-one: Lacks the pyrrolidin-1-ylmethyl group, which may result in different biological activities and chemical properties.

    4-ethyl-5-hydroxy-7-methyl-6-(morpholin-1-ylmethyl)chromen-2-one: Contains a morpholin-1-ylmethyl group instead of the pyrrolidin-1-ylmethyl group, which can affect its interaction with molecular targets and its overall biological activity.

    4-ethyl-5-hydroxy-7-methyl-6-(piperidin-1-ylmethyl)chromen-2-one: Contains a piperidin-1-ylmethyl group, which may lead to different pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-3-12-9-15(19)21-14-8-11(2)13(17(20)16(12)14)10-18-6-4-5-7-18/h8-9,20H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDYTXIDUOUJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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